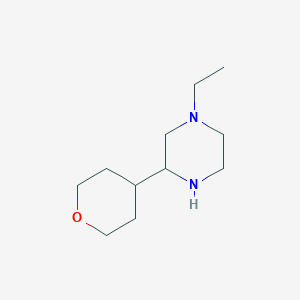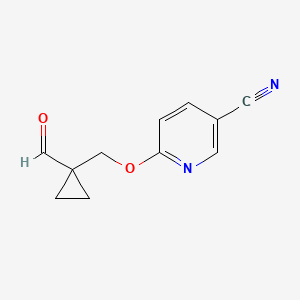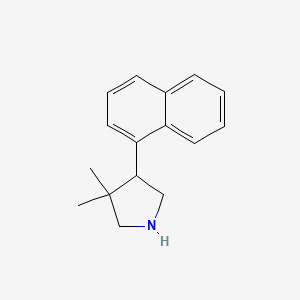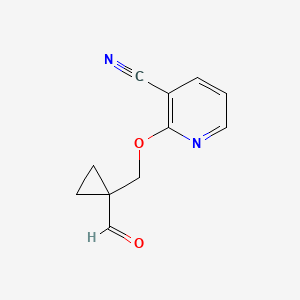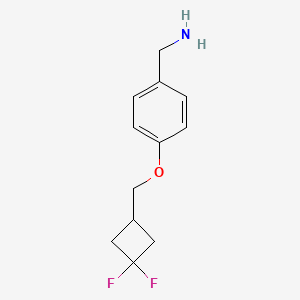
1-(1-(2-氟乙基)哌啶-3-基)-1H-1,2,3-三唑-4-甲醛
描述
The compound “1-(1-(2-fluoroethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde” is a complex organic molecule that contains several functional groups, including a piperidine ring, a 1,2,3-triazole ring, and an aldehyde group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring (a six-membered ring with one nitrogen atom), a 1,2,3-triazole ring (a five-membered ring with two nitrogen atoms and three carbon atoms), and an aldehyde group (a carbon atom double-bonded to an oxygen atom and single-bonded to a hydrogen atom) .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the aldehyde group, which is typically quite reactive. The nitrogen atoms in the piperidine and 1,2,3-triazole rings could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the functional groups. For example, the aldehyde group could influence its polarity, and the rings could influence its shape and stability .科学研究应用
合成和结构表征
- 已探索生物活性 1,2,4-三唑衍生物的合成和结构分析,研究表明晶体固体中各种分子间相互作用的重要性,例如 C-H…F、C-H…S、C-H…N、C-H…O、C-H… π 和 π… π 相互作用。这些相互作用通过计算程序和 Hirshfeld 分析揭示,在分子堆积中起着至关重要的作用 (Shukla et al., 2017)。
生物活性
- 已经合成了一系列新的 1,2,4-三唑,从异烟酸酰肼开始,并评估了它们的抗菌活性。研究发现,新合成的化合物表现出良好的至中等的抗菌活性,突出了它们在药物化学中的潜力 (Bayrak et al., 2009)。
- 另一项研究专注于合成新型 3-取代 5,6-二苯基-1,2,4-三嗪,并结合 1,2,3-三唑和哌啶环,用于它们的体外抗真菌活性。发现该系列中的一些化合物对某些真菌菌株的效力与咪康唑相当,表明它们作为抗真菌剂的潜力 (Sangshetti & Shinde, 2010)。
在传感和检测中的应用
- 开发了一种具有分子内电荷转移和聚集诱导发射增强性能的新型荧光探针,用于高选择性和灵敏地检测高半胱氨酸,展示了三唑衍生物在生化传感和监测中的应用潜力 (Chu et al., 2019)。
未来方向
作用机制
Target of action
Similar compounds, such as n-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, have been found to exhibit antimicrobial activity .
Mode of action
It’s possible that like other antimicrobial agents, it might interfere with essential biological processes in bacteria, such as cell wall synthesis, protein synthesis, or dna replication .
Biochemical pathways
Similar compounds have been found to exhibit affinity for serotonergic and dopaminergic receptors .
生化分析
Biochemical Properties
1-(1-(2-fluoroethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to sigma-1 receptors, which are involved in modulating ion channels and neurotransmitter release . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the binding site of the receptor.
Cellular Effects
The effects of 1-(1-(2-fluoroethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in apoptosis and cell proliferation . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and flux.
Molecular Mechanism
At the molecular level, 1-(1-(2-fluoroethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde exerts its effects through several mechanisms. It binds to sigma-1 receptors, leading to the modulation of ion channels and neurotransmitter release . This binding interaction involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the receptor’s binding site. Additionally, it can inhibit or activate enzymes, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(1-(2-fluoroethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effects on cellular function. In vitro and in vivo studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Long-term exposure can lead to degradation and reduced efficacy.
Dosage Effects in Animal Models
The effects of 1-(1-(2-fluoroethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as modulating neurotransmitter release and reducing inflammation . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage.
Metabolic Pathways
1-(1-(2-fluoroethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of metabolites that may have distinct biological activities. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate various metabolic processes.
Transport and Distribution
The transport and distribution of 1-(1-(2-fluoroethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues . For instance, it has been shown to accumulate in the central nervous system, where it exerts its therapeutic effects by modulating neurotransmitter release.
Subcellular Localization
The subcellular localization of 1-(1-(2-fluoroethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it has been observed to localize to the endoplasmic reticulum, where it interacts with sigma-1 receptors and modulates their activity.
属性
IUPAC Name |
1-[1-(2-fluoroethyl)piperidin-3-yl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN4O/c11-3-5-14-4-1-2-10(7-14)15-6-9(8-16)12-13-15/h6,8,10H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPKHZNXTQKPHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCF)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



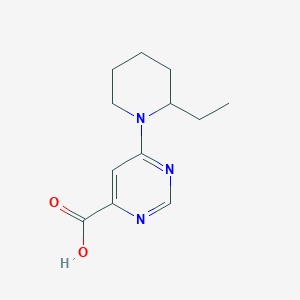
![2-((3S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B1492587.png)

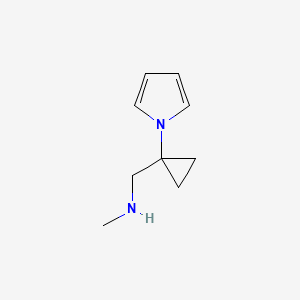


![4-Methyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1492592.png)
